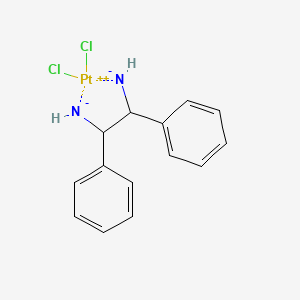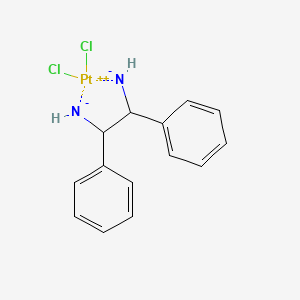
N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline core, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate typically involves multiple steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
N-Ethylation: The isoquinoline derivative is then subjected to N-ethylation using ethyl iodide in the presence of a base such as potassium carbonate.
Fumarate Salt Formation: Finally, the free base is converted to its fumarate salt by reacting with fumaric acid in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or aryl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: N-alkyl or N-aryl derivatives.
科学的研究の応用
N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate involves its interaction with specific molecular targets. The isoquinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-Methyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine
- N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)methanamine
Uniqueness
N-Ethyl-N-((7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl)ethanamine fumarate is unique due to its specific ethylation pattern and the presence of the fumarate salt. This structural uniqueness can lead to distinct pharmacological and chemical properties compared to its analogs.
特性
分子式 |
C25H30N2O4 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C21H26N2.C4H4O4/c1-4-23(5-2)15-19-14-18-12-11-16(3)13-20(18)21(22-19)17-9-7-6-8-10-17;5-3(6)1-2-4(7)8/h6-13,19H,4-5,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
AFIXCEAIPBQZBN-WLHGVMLRSA-N |
異性体SMILES |
CCN(CC)CC1CC2=C(C=C(C=C2)C)C(=N1)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCN(CC)CC1CC2=C(C=C(C=C2)C)C(=N1)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


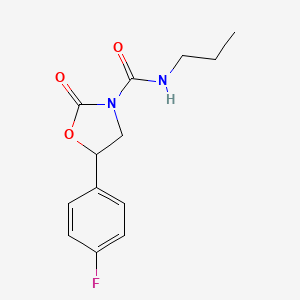
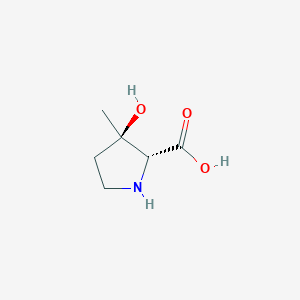
![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
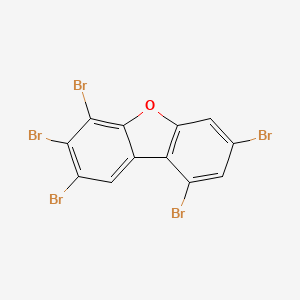
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
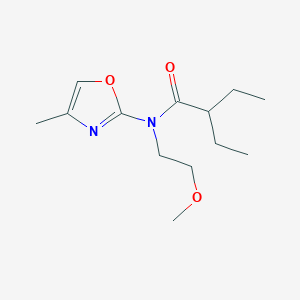
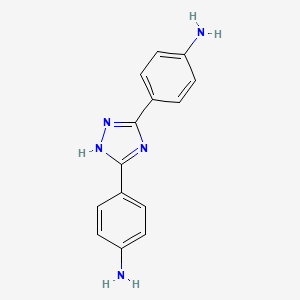

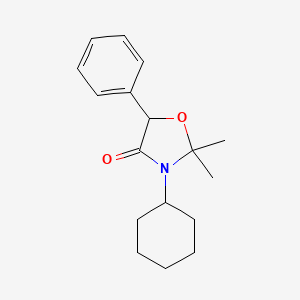
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
